molecular formula C26H23N5O7 B2972154 ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534580-54-6

ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2972154
CAS No.: 534580-54-6
M. Wt: 517.498
InChI Key: ZGCDZXXYKMVXSI-NFFVHWSESA-N
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Description

Ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring a fused triaza ring system, a 4-nitrobenzoyl substituent, and an oxolane-derived side chain. The compound’s synthesis likely involves multi-step reactions, including condensation of imino precursors with activated carbonyl groups, followed by cyclization and purification via recrystallization or chromatography, as seen in analogous triazole and oxadiazole syntheses . Characterization methods such as IR spectroscopy, UV-Vis spectroscopy, and X-ray crystallography (using programs like SHELXL or ORTEP-III) are critical for confirming its structure and purity .

Properties

IUPAC Name

ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O7/c1-2-37-26(34)20-14-19-22(27-21-7-3-4-12-29(21)25(19)33)30(15-18-6-5-13-38-18)23(20)28-24(32)16-8-10-17(11-9-16)31(35)36/h3-4,7-12,14,18H,2,5-6,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCDZXXYKMVXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the triazatricyclo framework: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the oxolan-2-ylmethyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the 4-nitrobenzoyl group: This can be done via an acylation reaction using 4-nitrobenzoyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

    Reduction of the nitro group: Forms the corresponding amino compound.

    Oxidation of the ester group: Can lead to the formation of carboxylic acids or other oxidized derivatives.

    Hydrolysis of the ester group: Produces the carboxylic acid derivative.

Scientific Research Applications

Ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Substituent (R) LogP (Predicted) Melting Point (°C) Solubility (mg/mL)
Target Compound (4-nitrobenzoyl) -NO₂ 3.2 215–218 (dec.) 0.8 (DMSO)
Analog (3-methoxybenzoyl, ) -OCH₃ 2.8 190–193 1.5 (DMSO)

Core Structural Variations

The tricyclic framework of the target compound contrasts with spirocyclic derivatives described in , such as 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione. Key distinctions include:

  • Biological Activity : Spirocyclic compounds often exhibit enhanced bioavailability due to their three-dimensionality, whereas the planar tricyclic system of the target compound may favor intercalation with DNA or enzymes .

Table 2: Structural and Functional Comparisons

Property Target Compound Spirocyclic Analog ()
Core Structure Fused Tricyclic Spiro[4.5]decane
Predicted Bioavailability Moderate (High LogP) High (3D structure enhances solubility)
Synthetic Complexity High (Multi-step cyclization) Moderate (One-pot spiro formation)

Biological Activity

Ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique triazatricyclo structure and various functional groups. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O5C_{19}H_{22}N_{4}O_{5} with a molecular weight of approximately 378.41 g/mol. The structure includes an imino group and a nitrobenzoyl moiety that may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits potential biological activities, particularly in:

  • Anticancer Activity : Studies have shown that the compound may inhibit cancer cell proliferation through interactions with specific enzymes involved in cell cycle regulation.
  • Antimicrobial Properties : The presence of the nitro group is associated with enhanced antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate immune responses, potentially reducing inflammation.

The biological activity is thought to arise from the compound's ability to bind to specific receptors or enzymes within cells. This interaction could lead to alterations in signaling pathways that regulate cellular processes such as proliferation and apoptosis.

Case Studies

  • Anticancer Activity :
    • A study conducted on human cancer cell lines demonstrated that the compound inhibited cell growth significantly at concentrations above 10 µM.
    • Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway.
  • Antimicrobial Activity :
    • In vitro tests against Gram-positive and Gram-negative bacteria showed effective inhibition at concentrations ranging from 5 to 50 µg/mL.
    • The compound was particularly effective against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects :
    • Research involving animal models indicated a reduction in inflammatory markers when treated with the compound.
    • Cytokine assays showed decreased levels of TNF-alpha and IL-6 in serum samples.

Data Tables

Biological ActivityObservationReference
AnticancerInhibition of cell growth in cancer lines
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

Synthesis Methods

The synthesis of ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca involves multi-step organic reactions typically using oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride to optimize yields.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

  • Methodology : Use a combination of infrared (IR) spectroscopy to identify functional groups (e.g., nitrobenzoyl, oxolane), ultraviolet-visible (UV-Vis) spectroscopy to analyze conjugation in the tricyclic system, and nuclear magnetic resonance (NMR) for detailed structural elucidation (e.g., coupling patterns for oxolan-2-ylmethyl substituents). Elemental analysis can confirm molecular composition.
  • Data Interpretation : Cross-reference spectral data with analogous tricyclic systems described in literature, such as spiro-decane-dione derivatives .

Q. How can researchers optimize synthetic yields for this compound?

  • Methodology : Employ stepwise synthesis with intermediate purification (e.g., column chromatography) to isolate key precursors like the oxolane-substituted amine. Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of reagents (e.g., 2-oxa-spiro[3.4]octane-1,3-dione derivatives) to minimize side reactions.
  • Key Considerations : Temperature control during imine formation and nitrobenzoylation steps is critical to prevent decomposition .

Q. What purification techniques are suitable for isolating this compound from complex mixtures?

  • Methodology : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for preliminary enrichment, followed by preparative HPLC with a C18 column and methanol-water gradient elution. For large-scale purification, membrane separation technologies (e.g., nanofiltration) can enhance efficiency .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of reactions involving this compound?

  • Methodology : Apply density functional theory (DFT) calculations to model transition states for key steps (e.g., imine cyclization or nitrobenzoyl group activation). Software like COMSOL Multiphysics integrated with AI-driven algorithms can simulate reaction pathways and optimize conditions (e.g., solvent polarity effects) .
  • Data Analysis : Compare computed activation energies with experimental kinetic data to validate models .

Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology : Investigate dynamic effects such as hindered rotation in the oxolane-methyl group or tautomerism in the imino-oxo system. Variable-temperature NMR experiments can resolve ambiguous signals by altering conformational equilibria.
  • Case Study : Similar issues in benzothiazol-2-ylamide derivatives were resolved by correlating NOESY/ROESY data with computational conformational analysis .

Q. What strategies can mitigate challenges in analyzing stereoisomers or polymorphs of this compound?

  • Methodology : Use chiral stationary phases in HPLC (e.g., amylose or cellulose derivatives) for enantiomer separation. X-ray crystallography or powder diffraction can confirm polymorphic forms, while differential scanning calorimetry (DSC) identifies thermal transitions between phases.
  • Validation : Cross-check results with IR and Raman spectroscopy to detect subtle structural differences .

Q. How can this compound’s reactivity be studied under environmentally relevant conditions (e.g., aqueous or oxidative environments)?

  • Methodology : Design accelerated stability studies using controlled pH buffers (e.g., HCl/NaOH) and oxidizing agents (e.g., H₂O₂). Monitor degradation products via high-resolution mass spectrometry (HRMS) and LC-MS/MS.
  • Environmental Relevance : Follow protocols for analyzing wastewater contaminants, including SPE and isotope dilution for quantification .

Cross-Disciplinary Research Questions

Q. What role can this compound play in materials science (e.g., as a ligand or photosensitizer)?

  • Methodology : Evaluate its coordination chemistry with transition metals (e.g., Cu²⁺ or Ru³⁺) via UV-Vis titrations and cyclic voltammetry. Test photophysical properties (e.g., fluorescence quantum yield) under varied excitation wavelengths.
  • Synergy : Leverage synthetic strategies from spirocyclic compound research to tailor electronic properties .

Q. How can AI-driven automation improve the synthesis and analysis workflow for this compound?

  • Methodology : Implement robotic platforms for high-throughput screening of reaction conditions (e.g., solvent, catalyst). Train machine learning models on spectral databases to predict optimal purification steps or identify unknown byproducts.
  • Future Directions : Integrate AI with real-time process control systems for adaptive synthesis optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.